Increased Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Versus the Des-Acetyl Analog
The target compound incorporates the 3-acetylphenyl moiety, adding one hydrogen-bond acceptor (the acetyl carbonyl oxygen) relative to the des-acetyl analog N-(3-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide. For the des-acetyl comparator, ACD/Labs Percepta predicts 5 H-bond acceptors, 1 H-bond donor, PSA 62 Ų, and ACD/LogP 2.99 . The acetyl group elevates the H-bond acceptor count to 6 and increases the topological polar surface area by approximately 17–20 Ų, while the bromine atom at the 3-position of the pyridazinone C3-phenyl ring maintains comparable lipophilicity [1]. This modification is expected to reduce passive membrane permeability relative to the des-acetyl analog, a property that may be advantageous for target engagement in extracellular receptor binding assays but must be accounted for in cell-based screening campaigns.
| Evidence Dimension | Hydrogen-bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | H-bond acceptors: 6 (estimated); TPSA: ~80–82 Ų (estimated from structure) [1] |
| Comparator Or Baseline | Des-acetyl analog N-(3-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: H-bond acceptors 5; PSA 62 Ų; ACD/LogP 2.99 |
| Quantified Difference | Δ H-bond acceptors = +1; Δ TPSA ≈ +18–20 Ų |
| Conditions | ACD/Labs Percepta 14.00 predicted data for comparator; structural estimation for target compound |
Why This Matters
The higher PSA and H-bond acceptor count of the target compound may reduce non-specific membrane partitioning, improving assay signal-to-noise in extracellular receptor screens compared to more lipophilic, lower-PSA analogs.
- [1] SpectraBase Compound ID CQO4zFPMdSw. N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide. Molecular Formula C20H16BrN3O3; Exact Mass 425.037504 g/mol. Structural formula used for TPSA estimation. View Source
